Zhan Catalyst-1B

Catalog No.
S6609673
CAS No.
918870-76-5
M.F
C33H43Cl2N3O3RuS
M. Wt
733.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zhan Catalyst-1B

CAS Number

918870-76-5

Product Name

Zhan Catalyst-1B

IUPAC Name

[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[5-(dimethylsulfamoyl)-2-propan-2-yloxyphenyl]methylidene]ruthenium

Molecular Formula

C33H43Cl2N3O3RuS

Molecular Weight

733.8 g/mol

InChI

InChI=1S/C21H26N2.C12H17NO3S.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-9(2)16-12-7-6-11(8-10(12)3)17(14,15)13(4)5;;;/h9-12H,7-8H2,1-6H3;3,6-9H,1-2,4-5H3;2*1H;/q;;;;+2/p-2

InChI Key

OXLURKCRXVAJQS-UHFFFAOYSA-L

SMILES

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=C(C=CC(=C3)S(=O)(=O)N(C)C)OC(C)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=C(C=CC(=C3)S(=O)(=O)N(C)C)OC(C)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C

Zhan Catalyst-1B, 96%, is a ruthenium-based organometallic complex belonging to a class of catalysts known as ruthenium alkylidene catalysts. These catalysts are known for their ability to promote olefin metathesis reactions. Olefin metathesis is a powerful tool in organic synthesis for forming new carbon-carbon double bonds by rearranging existing ones within or between olefins (organic compounds containing a carbon-carbon double bond). ()

Here are some specific areas of scientific research where Zhan Catalyst-1B, 96% is being explored:

  • Synthesis of complex molecules

    Due to its high efficiency and selectivity, Zhan Catalyst-1B, 96% is valuable for the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials. Researchers have successfully employed it in the synthesis of various ring-containing structures, such as cyclic peptides and macrocyclic lactones.

  • Development of new catalysts

    Zhan Catalyst-1B, 96% serves as a benchmark for the development of new and improved ruthenium-based catalysts for olefin metathesis. By understanding the structure-activity relationship of Zhan Catalyst-1B, researchers can design new catalysts with enhanced activity, selectivity, and functional group tolerance.

  • Mechanistic studies

    Zhan Catalyst-1B, 96% is a well-defined catalyst system, making it a valuable tool for mechanistic studies of olefin metathesis reactions. By investigating the reaction pathway and factors influencing catalyst activity, researchers can gain a deeper understanding of this important catalytic process. []

  • The research applications mentioned above are just a few examples, and Zhan Catalyst-1B, 96% may be explored in other scientific research areas as well.
  • Due to the potentially hazardous nature of Zhan Catalyst-1B, 96%, it is important to handle it with proper safety precautions in a laboratory setting.

Zhan Catalyst-1B is a ruthenium-based organometallic complex primarily utilized in olefin metathesis reactions. This catalyst is distinguished by its unique structure, featuring functionally substituted alkoxybenzylidene carbene ligands. Specifically, Zhan Catalyst-1B incorporates a dimethylsulfonamide moiety attached to the aryl ring, enhancing its catalytic properties. Its design is inspired by the Hoveyda-Grubbs catalysts but includes additional electron-withdrawing groups that improve its reactivity and stability in various environments, including air and aqueous media .

Zhan Catalyst-1B is particularly effective in several types of olefin metathesis reactions, including:

  • Ring-Closing Metathesis: It facilitates the formation of cyclic compounds from linear precursors.
  • Ring-Opening Metathesis Polymerization: The catalyst is used for polymerizing cycloolefins, leading to materials with specific properties.
  • Cross-Metathesis: It allows the exchange of alkyl groups between different olefins, which is crucial in synthetic organic chemistry .

The catalyst's ability to operate at lower concentrations compared to other similar catalysts makes it an attractive option for various synthetic applications .

The synthesis of Zhan Catalyst-1B involves several key steps:

  • Preparation of Pre-complex: The initial complex is formed by treating ruthenium dichloride with specific ligands.
  • Ligand Formation: The isopropoxystyrene ligand is synthesized through ortho-vinylation of phenol using stannylacetylene as a vinylating agent.
  • Coupling Reaction: This ligand is then coupled with the pre-complex under controlled conditions to yield Zhan Catalyst-1B.
  • Purification: The final product can be purified through precipitation or filtration methods .

Zhan Catalyst-1B finds applications across various fields:

  • Materials Science: Used in creating polymers with tailored properties through ring-opening metathesis polymerization.
  • Pharmaceutical Chemistry: Facilitates the synthesis of complex molecules in drug development processes, particularly through macrocyclization techniques.
  • Organic Synthesis: Employed in synthesizing fine chemicals and intermediates due to its high selectivity and efficiency .

Interaction studies involving Zhan Catalyst-1B have focused on its reactivity and selectivity in olefin metathesis reactions. The presence of electron-withdrawing groups has been shown to enhance the initiation rates compared to other catalysts. This characteristic allows for better control over reaction conditions and outcomes, making it a valuable tool in synthetic organic chemistry .

Zhan Catalyst-1B can be compared with several other metathesis catalysts, particularly those within the Hoveyda-Grubbs family and related complexes. The following table highlights key similarities and differences:

CompoundStructure FeaturesUnique Aspects
Zhan Catalyst-1BRuthenium complex with sulfonamideEnhanced initiation rates due to electron-withdrawing groups
Hoveyda-Grubbs CatalystRuthenium complex without sulfonamideStandard performance in olefin metathesis
Grela's CatalystNitro-substituted ruthenium complexHigh reactivity but less stability than Zhan 1B
Second Generation GrubbsPhenyl and vinyl substituted ligandsMore commonly used but less selective than Zhan 1B

Zhan Catalyst-1B stands out due to its unique structural modifications that enhance both stability and reactivity, making it suitable for a broader range of applications compared to traditional catalysts .

Hydrogen Bond Acceptor Count

6

Exact Mass

733.144559 g/mol

Monoisotopic Mass

733.144559 g/mol

Heavy Atom Count

43

Dates

Modify: 2023-11-23

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